An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2†

RSC Advances Pub Date: 2013-08-09 DOI: 10.1039/C3RA42754D

Abstract

Dimethyltin(IV)dichloride-catalyzed selective oxidation of 1,2-diols in water was achieved using dibromoisocyanuric acid (DBI) or Br2 as oxidants. The catalyst activates the 1,2-diol moiety through the formation of stannylene acetal in addition to enhancing selectivity. Various cyclic and acyclic 1,2-diol substrates have been selectively oxidized affording α-hydroxyketones in good to excellent yields. This method is safe and simple in operation.

Graphical abstract: An efficient method for selective oxidation of 1,2-diols in water catalyzed by Me2SnCl2
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